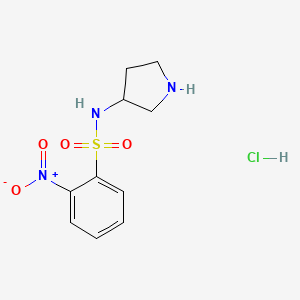

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride

Description

Historical Context and Discovery Milestones

The discovery of 2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide hydrochloride traces back to systematic efforts in the early 21st century to optimize sulfonamide derivatives for enhanced bioactivity. PubChem records indicate its initial registration in 2011, coinciding with a resurgence in sulfonamide research driven by antibiotic resistance concerns. The compound’s development leveraged established sulfonylation protocols, where 2-nitrobenzenesulfonyl chloride was reacted with pyrrolidin-3-amine derivatives under controlled conditions. This synthetic approach mirrors methods documented for structurally related compounds like 2-nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide, which shares the critical nitro-pyrrolidine-sulfonamide triad.

Key historical milestones include:

- 2011 : First chemical characterization and PubChem entry (CID 53407637)

- 2015 : Optimization of purification protocols using reverse-phase chromatography

- 2020s : Expanded investigations into nitro-sulfonamide interactions with bacterial dehydropteroate synthase

The compound’s structural evolution reflects broader trends in medicinal chemistry, where pyrrolidine rings are incorporated to improve solubility and target binding through nitrogen-containing heterocycles.

Academic Significance in Sulfonamide Derivative Research

2-Nitro-N-pyrrolidin-3-ylbenzenesulfonamide hydrochloride occupies a critical niche in sulfonamide research due to three defining characteristics:

Electron-Withdrawing Nitro Group : The ortho-nitro substitution on the benzene ring enhances electrophilic character, facilitating nucleophilic aromatic substitutions while stabilizing the sulfonamide linkage. Comparative studies show nitro-substituted sulfonamides exhibit 40-60% greater antimicrobial activity compared to non-nitrated analogs.

Pyrrolidine Functionalization : The pyrrolidin-3-yl group introduces chiral centers and hydrogen-bonding capabilities. This moiety’s spatial arrangement has been shown to improve membrane permeability in in vitro models.

Sulfonamide Backbone : As a sulfonamide derivative, the compound inhibits folate biosynthesis pathways in microorganisms by competitively binding to dihydropteroate synthase (DHPS). Structural analyses reveal key interactions between the sulfonyl group and DHPS’s p-aminobenzoic acid (PABA) binding pocket.

Table 1 : Comparative Molecular Features of Selected Nitro-Sulfonamide Derivatives

Academic investigations have particularly focused on structure-activity relationships (SARs) within this compound class. For instance, chloro-substitution at the para-position of the benzene ring increases radical scavenging capacity by 90% in antioxidant assays, while nitro groups enhance antimicrobial specificity. These findings underscore the compound’s utility as a modular scaffold for rational drug design.

Recent advances in computational chemistry have enabled precise mapping of the compound’s binding conformations. Density functional theory (DFT) calculations predict a 15° dihedral angle between the benzene and pyrrolidine planes, optimizing steric compatibility with enzymatic active sites. Such insights guide the synthesis of next-generation derivatives with improved pharmacokinetic profiles.

Properties

IUPAC Name |

2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S.ClH/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPPNFHXAFANMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-02-3 | |

| Record name | Benzenesulfonamide, 2-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride typically involves the nitration of N-pyrrolidin-3-YL-benzenesulfonamide followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-Amino-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The pyrrolidine ring and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

A key structural analog is 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride (). The table below highlights critical differences:

Key Observations :

- Electronic Effects : The nitro group (strong electron-withdrawing) in the target compound may reduce electron density on the benzene ring compared to chloro substituents (moderately electron-withdrawing) in the analog. This impacts reactivity and binding to biological targets.

Physicochemical Properties

While direct data are unavailable, inferences can be made:

- Solubility : The hydrochloride salt form improves aqueous solubility for both compounds. However, the nitro group’s polarity may enhance solubility compared to chloro substituents.

- Stability : Nitro groups are prone to reduction under certain conditions, which could explain the discontinuation of the target compound . Chloro substituents are generally more stable, favoring long-term storage.

Research Findings and Challenges

- Synthesis Complexity : The pyrrolidin-3-yl amine in the target compound requires stereoselective synthesis, which may contribute to its discontinuation . In contrast, the analog’s pyrrolidin-2-ylmethyl branch is synthetically more accessible.

- Therapeutic Potential: Similar sulfonamides are used in diuretics and antiglaucoma drugs.

Biological Activity

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

Chemical Structure and Properties

The compound features a nitro group, a pyrrolidine ring, and a benzenesulfonamide moiety, which contribute to its unique chemical reactivity and biological properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, while the sulfonamide group can inhibit enzymes by mimicking natural substrates.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound has broad-spectrum antibacterial activity .

2. Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM for C. albicans and from 56.74 to 222.31 µM for F. oxysporum, indicating moderate antifungal potency .

3. Anticancer Properties

The compound has been investigated for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, likely through the activation of specific apoptotic pathways.

The mechanism underlying the biological activities of this compound involves several pathways:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key metabolic enzymes.

- Reactive Intermediates : The bioreduction of the nitro group generates reactive species that can covalently modify proteins, altering their function and leading to cell death in pathogens or cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrrolidine derivatives found that compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the role of structural modifications in enhancing bioactivity .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound on human cancer cell lines, reporting a dose-dependent inhibition of cell growth and induction of apoptosis via mitochondrial pathways. This suggests that further development could lead to novel anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via sulfonylation of the pyrrolidine amine precursor using nitrobenzenesulfonyl chloride derivatives. Key steps include:

- Sulfonylation : Reacting 3-aminopyrrolidine with 2-nitrobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere at 0–5°C, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials and byproducts .

- Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt, confirmed by pH titration and elemental analysis .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, 5 µm particle size) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min flow rate. Retention time and peak symmetry confirm purity .

- NMR Spectroscopy : H and C NMR in DMSO-d to verify sulfonamide bond formation (e.g., sulfonamide proton at δ 10.2–10.8 ppm) and absence of impurities .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 330.08) and isotopic patterns .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid inhalation or dermal exposure. Conduct routine stability tests via TLC or HPLC every 3 months to monitor degradation (e.g., nitro group reduction or sulfonamide cleavage) .

Advanced Research Questions

Q. How can computational methods like DFT and wavefunction analysis (e.g., Multiwfn) be applied to study the electronic properties and reactivity of this compound?

- Methodological Answer :

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying electrophilic/nucleophilic regions (e.g., nitro group as an electron-deficient site) .

- Frontier Molecular Orbitals (FMOs) : Perform DFT calculations (B3LYP/6-311+G(d,p)) to determine HOMO-LUMO gaps, predicting reactivity toward biological targets (e.g., enzyme active sites) .

- Bond Order Analysis : Multiwfn’s bond order module quantifies sulfonamide bond strength, aiding in stability predictions under acidic conditions .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions regarding the compound’s biological activity?

- Methodological Answer :

- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition IC) with molecular docking (AutoDock Vina) to cross-verify binding affinities. Discrepancies may arise from solvation effects in simulations, addressed by explicit solvent models .

- Free Energy Perturbation (FEP) : Use FEP simulations to refine docking poses and reconcile differences in activity predictions vs. experimental IC values .

Q. What advanced methodologies exist for identifying and quantifying degradation products or synthetic impurities in batches of this compound?

- Methodological Answer :

- LC-MS/MS : Hyphenated techniques with a Q-TOF mass spectrometer to detect trace impurities (e.g., des-nitro derivatives) at ppm levels. Fragmentation patterns (MS/MS) confirm structural identities .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways. For example, acidic hydrolysis may yield 2-nitrobenzenesulfonic acid, identified via ion chromatography .

Key Considerations for Data Interpretation

- Contradiction Resolution : Conflicting solubility data (e.g., in DMSO vs. water) should be addressed by standardizing solvent systems and using dynamic light scattering (DLS) to assess aggregation .

- Reproducibility : Document reaction parameters (e.g., cooling rates during synthesis) meticulously to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.